REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].[I:12]Cl>C(Cl)Cl>[I:12][C:7]1[CH:6]=[CH:5][C:4]([NH2:9])=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:8]=1
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)N)(F)F
|
Name
|
|
Quantity
|
38.97 mg
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 mg | |
YIELD: PERCENTYIELD | 42.48% | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |